1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide

Description

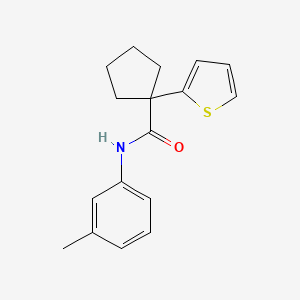

1-(Thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a thiophene-2-yl substituent on the cyclopentane ring and an m-tolyl (meta-methylphenyl) group attached to the amide nitrogen. This compound belongs to a class of molecules where structural modifications aim to tune physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3-methylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-13-6-4-7-14(12-13)18-16(19)17(9-2-3-10-17)15-8-5-11-20-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANUXLSYSAXXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide typically involves the following steps:

Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanecarboxylic acid with an amine, such as m-toluidine, under dehydrating conditions.

Introduction of the thiophen-2-yl group: This step involves the functionalization of the cyclopentanecarboxamide with a thiophene derivative, often through a coupling reaction facilitated by a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the specific substitution reaction, but catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure can be compared to the following analogs (Table 1):

Key Observations :

- Thiophene vs. Phenyl : The thiophene ring in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions or alter electronic properties compared to phenyl groups .

- m-Tolyl vs. Substituted Phenyls : The meta-methyl group in m-tolyl provides steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing CF₃ group in Compound 8 .

- Pharmacological Relevance : Cyclopentylfentanyl’s opioid activity highlights how cyclopentanecarboxamide scaffolds can be integrated into bioactive molecules, though the target compound’s thiophene and m-tolyl groups likely divert it from opioid receptor binding .

Analysis :

- Melting Points : Substituents influence melting points; electron-donating groups (e.g., methyl in 2b) reduce melting points compared to unsubstituted phenyl (2a). The target compound’s thiophene may lower melting points further due to reduced symmetry .

- Synthetic Yields : Methoxy groups (2c) result in lower yields, possibly due to steric or electronic challenges. The thiophene moiety in the target compound may require specialized synthetic protocols, such as those involving sulfonamide intermediates (as in ) .

Crystallographic and Computational Insights

- SHELX Refinement : Structural analysis of analogs (e.g., Compound 8) likely employs SHELX software for crystallographic refinement, enabling precise determination of bond lengths and angles .

- Mercury CSD : Comparative crystal packing studies using Mercury could reveal differences in intermolecular interactions (e.g., thiophene S···π vs. phenyl π-π interactions) .

Biological Activity

1-(thiophen-2-yl)-N-(m-tolyl)cyclopentanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H19NOS

- Molecular Weight : 285.41 g/mol

- CAS Number : 1049574-88-0

The structure consists of a cyclopentanecarboxamide core with thiophene and m-tolyl substituents, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, leading to significant physiological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promising results. It appears to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Case Study: Antiviral Activity

Recent studies have explored the antiviral potential of this compound against Dengue virus (DENV). The compound was tested in human primary monocyte-derived dendritic cells (MDDCs), demonstrating significant antiviral efficacy. The mechanism was linked to the inhibition of host kinases AAK1 and GAK, crucial for DENV replication.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Pu et al., 2018 | Antiviral | Demonstrated potent anti-DENV activity in MDDCs; correlated with inhibition of AAK1 and GAK. |

| Verdonck et al., 2019 | Anticancer | Induced apoptosis in various cancer cell lines; modulated survival signaling pathways. |

| Internal Study | Antimicrobial | Inhibited growth of multiple bacterial strains; potential for development as an antibacterial agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.